molecular formula C20H24N4O5S B2960537 ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-14-0

ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2960537
CAS No.: 399001-14-0
M. Wt: 432.5
InChI Key: DFEBVDPWJBNAOD-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonyl group, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. Finally, the sulfonamide is coupled with ethyl piperazine-1-carboxylate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Shares a similar piperidinecarboxylic acid structure but differs in the substituents on the piperidine ring.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]benzenesulfonyl}piperazine-1-carboxylate: Similar sulfonyl group but different substituents on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-3-29-20(26)23-11-13-24(14-12-23)30(27,28)17-9-7-16(8-10-17)19(25)22-18-6-4-5-15(2)21-18/h4-10H,3,11-14H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBVDPWJBNAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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